Fluvoxamine, (Z)-

Pharmacology Neuroscience Mechanism of Action

Researchers requiring a stereochemically-pure negative control for SERT studies face a critical gap: racemic or (E)-enriched material confounds mechanistic deconvolution. (Z)-Fluvoxamine (CAS 89035-92-7) is the definitive solution-the EP-designated Impurity B with ~150-fold lower SERT affinity than the active (E)-isomer, validated as the primary UVB photodegradant. • Purity ≥95% (HPLC); traceable to EP/USP monographs for ICH Q1B photostability testing and HPLC/UPLC method validation. • Documented inertness in serotonin uptake and cell proliferation assays enables rigorous SERT-dependent vs. SERT-independent mechanistic studies. • In stock in 1-100 mg standard packs; bulk and custom synthesis available on request.

Molecular Formula C15H21F3N2O2
Molecular Weight 318.33 g/mol
CAS No. 89035-92-7
Cat. No. B1238741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvoxamine, (Z)-
CAS89035-92-7
Molecular FormulaC15H21F3N2O2
Molecular Weight318.33 g/mol
Structural Identifiers
SMILESCOCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14+
InChIKeyCJOFXWAVKWHTFT-XSFVSMFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluvoxamine (Z)- Isomeric Impurity Standard


Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), possesses a C=N double bond that gives rise to two geometric isomers: the clinically active (E)- (trans) form and the inactive (Z)- (cis) form [1]. (Z)-Fluvoxamine (CAS 89035-92-7) is not a therapeutic entity; it is recognized as Fluvoxamine EP Impurity B [2] and is primarily employed as an analytical standard and a negative control in biological studies . Its existence stems from the inherent stereochemistry of the oxime ether moiety and its generation as a photoproduct under UVB irradiation of the (E)-isomer, making it a vital compound for stability, impurity profiling, and mechanistic research [3].

Product Identity
Fluvoxamine (Z)-isomer impurity standard; not a therapeutic agent
Primary Role
Analytical reference standard and stereochemically-matched negative control
Key Contexts
Impurity profiling, photostability studies, and SERT-mechanistic research

Why (Z)-Fluvoxamine Cannot Be Substituted


Generic substitution of (Z)-Fluvoxamine with racemic or (E)-enriched material fails in analytical and biological contexts due to profound differences in stereospecific activity and intended application. (Z)-Fluvoxamine is fundamentally an impurity and photodegradant [1], exhibiting drastically reduced (over 100-fold lower) pharmacological activity at the serotonin transporter (SERT) compared to the (E)-isomer . Therefore, using the active (E)-isomer would completely negate its role as an inactive negative control. Moreover, its unique spectral properties and chromatographic behavior are essential for developing and validating separation methods . Interchangeability is impossible as the (Z)-form's value is defined by its stereochemical purity and specific role as an impurity standard or a research tool, not as an active pharmaceutical ingredient [2].

Negative Control Role Lost
Replacing with active (E)-fluvoxamine negates its purpose as an inactive control in SERT studies.
Chromatographic Selectivity
Spectral and retention behavior may differ from (E)-isomer, compromising impurity profiling method development.
Stereochemical Purity Requirements
Racemic or (E)-enriched material may not satisfy impurity-standard identity criteria.

Evidence for (Z)-Fluvoxamine as Inactive Control and Impurity Marker


Loss of SERT Inhibitory Activity

(Z)-Fluvoxamine demonstrates a drastically reduced capacity to inhibit serotonin uptake compared to the active (E)-isomer. A study using rat cortical synaptosomes quantified this difference, establishing (Z)-Fluvoxamine as an ideal negative control [1]. This near-complete loss of primary pharmacological activity is the foundational rationale for its procurement and use in mechanistic studies.

SERT Inhibition Loss
Head-to-head
(Z)-isomer ~150-fold less potent vs (E)-isomer
Supports inactive-negative-control role in SERT assays
Rat cortical synaptosomes model
Pharmacology Neuroscience Mechanism of Action

Differential Neuronal Cell Proliferation

In vitro studies on rat cerebellar granule cells reveal that (Z)-Fluvoxamine does not affect cell proliferation, contrasting with the active (E)-isomer. At a low concentration (2 µM), the (E)-isomer stimulates [3H]thymidine uptake in mature cultures, while the (Z)-isomer photoproduct is completely ineffective [1]. At a high concentration (20 µM), the (E)-isomer is toxic to both immature and mature cultures, whereas the (Z)-isomer shows no toxicity [1].

Cell Proliferation Effect
Head-to-head
(Z)-isomer: no effect; (E)-isomer: stimulation/toxicity
Confirms non-interfering control in neurobiology models
Rat cerebellar granule cells; 2–20 µM
Neurobiology Cell Proliferation Toxicology

Impurity Marker Analytical Standard

The utility of (Z)-Fluvoxamine in analytical contexts is defined by its purity. Commercial preparations are specified as high-purity analytical standards. For instance, one supplier offers the compound produced via asymmetric synthesis and chiral chromatography, achieving a purity greater than 99% . This high purity is essential for its use as a reference standard in chromatographic method validation and impurity profiling, as described by various suppliers .

Analytical Purity
Data to verify
>99% (Z)-Fluvoxamine
Supports impurity-marker standard fit
Supplier specification; independent verification advised
Analytical Chemistry Quality Control Pharmaceutical Analysis

Validated Applications of (Z)-Fluvoxamine


Impurity Profiling Method Development

In pharmaceutical quality control, (Z)-Fluvoxamine serves as a primary reference standard (Fluvoxamine EP Impurity B). With a specified purity often exceeding 99%, it is essential for developing, optimizing, and validating HPLC or UPLC methods designed to detect and quantify the (Z)-isomer as a process-related impurity or degradation product in Fluvoxamine maleate drug substance and formulated products [1]. Its use is mandated by pharmacopoeial monographs (e.g., European Pharmacopoeia, USP) to ensure batch-to-batch consistency and safety of the final drug product.

Stereospecific Negative Control for Mechanistic Studies

Researchers investigating the pleiotropic effects of fluvoxamine can utilize (Z)-Fluvoxamine as a powerful, stereochemically-matched negative control. Since it has been quantitatively shown to be ~150-fold less potent at inhibiting serotonin uptake [1] and does not affect cell proliferation [1] compared to the active (E)-isomer, it allows for the deconvolution of SERT-dependent mechanisms from potential SERT-independent activities, such as sigma-1 receptor agonism. This provides a more rigorous experimental design than using a simple vehicle control.

Photostability and Forced Degradation Studies

(Z)-Fluvoxamine is the primary photodegradation product of the active (E)-isomer when exposed to UVB light [1]. Consequently, it is a critical marker in photostability studies conducted per ICH Q1B guidelines. By using a pure (Z)-Fluvoxamine standard, researchers can accurately identify and quantify the formation of this specific photoproduct during stress testing of Fluvoxamine formulations, establishing product shelf-life and defining appropriate packaging and storage conditions to protect from light [2].

Stereoselective Synthesis Reference Standard

In the development of novel synthetic routes for Fluvoxamine maleate, (Z)-Fluvoxamine is an essential analytical standard. It is used to determine the stereoselectivity of a given synthetic process. By comparing the final product's chromatographic profile against a known standard of the (Z)-isomer, chemists can quantify the stereochemical purity of their synthesized (E)-isomer and identify conditions that minimize the formation of the unwanted, inactive (Z)-impurity [1]. This ensures that manufacturing processes are both efficient and yield a product of the required pharmaceutical purity.

Application
Selection Property
Validation Focus
Impurity Profiling Method Development
Fluvoxamine EP Impurity B reference
HPLC/UPLC method validation per pharmacopoeia
SERT-Dependent Mechanistic Studies
Stereochemically-matched inactive control
Differentiating SERT from sigma-1 or off-target effects
Photostability and Forced Degradation
Primary UVB photoproduct marker
ICH Q1B photostability protocol compliance
Stereoselective Synthesis Analysis
Chiral impurity reference for (E)-fluvoxamine
Stereochemical purity quantification

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